Xyigeiiuguyjeg-xbxarrhusa-
説明
The exact mass of the compound [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol is 217.146664230 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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特性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-9-5-11-15(14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGEIIUGUYJEG-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC=CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C/C=C/C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
How to formulate a research question for studying Xyigeiiuguyjeg-xbxarrhusa-?
Methodological Answer:
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
- Align the question with a theoretical framework (e.g., chemical bonding theories or pharmacological models) to guide hypothesis generation and experimental design .
- Example: "How does the molecular structure of Xyigeiiuguyjeg-xbxarrhusa- influence its reactivity under varying pH conditions?"
Q. What strategies ensure a comprehensive literature review for novel compounds like Xyigeiiuguyjeg-xbxarrhusa-?
Methodological Answer:
- Conduct systematic searches using databases (e.g., PubMed, SciFinder) with Boolean operators to combine keywords like "synthesis," "spectroscopic characterization," and "biological activity."
- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
- Organize findings using reference management tools and annotate gaps in knowledge (e.g., missing toxicity data) .
Q. What experimental design principles are critical for initial studies of Xyigeiiuguyjeg-xbxarrhusa-?
Methodological Answer:
- Define control groups and independent/dependent variables (e.g., temperature, reaction time) to isolate compound-specific effects .
- Include replication (≥3 trials) to assess reproducibility and reduce random error .
- Document protocols in detail (e.g., reagent purity, instrumentation settings) to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for Xyigeiiuguyjeg-xbxarrhusa-?
Methodological Answer:
- Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, measurement techniques) .
- Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to determine if differences are significant .
- Cross-validate findings using alternative methods (e.g., NMR vs. X-ray crystallography) .
Example Data Analysis Table:
| Experiment | Condition A (Yield %) | Condition B (Yield %) | p-value |
|---|---|---|---|
| Trial 1 | 78 ± 2 | 65 ± 3 | 0.021 |
| Trial 2 | 76 ± 1 | 64 ± 2 | 0.018 |
| Conclusion: Significant yield differences suggest Condition A optimizes synthesis. |
Q. How to integrate multidisciplinary approaches for studying Xyigeiiuguyjeg-xbxarrhusa-’s mechanisms?
Methodological Answer:
- Combine computational modeling (e.g., DFT calculations) with empirical techniques (e.g., in vitro assays) to validate theoretical predictions .
- Use case studies to contextualize findings (e.g., comparing the compound’s behavior to structurally similar molecules) .
- Collaborate with specialists (e.g., toxicologists, material scientists) to address complex interactions .
Q. How to design a robust theoretical framework for hypothesis testing?
Methodological Answer:
- Anchor hypotheses in established theories (e.g., QSAR models for bioactivity prediction) .
- Iteratively refine the framework using abductive reasoning (e.g., observing unexpected results and revising assumptions) .
- Validate through falsifiability tests (e.g., designing experiments to disprove the null hypothesis) .
Key Considerations for Methodological Rigor
- Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) with detailed metadata .
- Ethical Compliance : Obtain institutional review for studies involving biological or environmental risks .
- Uncertainty Reporting : Quantify measurement errors (e.g., ±SD) and discuss limitations in interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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